molecular formula C20H22N2O3 B2568897 2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 953984-84-4

2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2568897
CAS RN: 953984-84-4
M. Wt: 338.407
InChI Key: HSASUHHXJACPNX-UHFFFAOYSA-N
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Description

2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, also known as Compound A, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Applications

  • A series of substituted benzamides, similar in structure to the compound , were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

  • New acylthiourea derivatives, related in structure to "2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide", demonstrated significant antimicrobial activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi (Limban et al., 2011).

Biochemical Insights

  • Ethyl N-N-benzyl-methyl-oxamate, a compound with a similar functional group arrangement, was investigated for its biochemical effects on Echinococcus multilocularis metacestodes, showing significant impact on lactate dehydrogenase activity (Sarciron et al., 1990).

properties

IUPAC Name

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-5-6-10-17(15)20(24)21-13-19(23)22-11-12-25-18(14-22)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASUHHXJACPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

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